molecular formula C10H26N4O8S2 B10762654 2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid

2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid

Cat. No.: B10762654
M. Wt: 394.5 g/mol
InChI Key: SBENMBSICFIYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(azocan-1-yl)ethyl]guanidine involves the reaction of azocane with ethyl guanidine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of 2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(azocan-1-yl)ethyl]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the release of norepinephrine at nerve endings. This inhibition leads to a decrease in the overall sympathetic tone, resulting in lowered blood pressure. The molecular targets include adrenergic nerve terminals, where the compound interferes with the vesicular storage and release of norepinephrine .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H26N4O8S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid

InChI

InChI=1S/C10H22N4.2H2O4S/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;2*1-5(2,3)4/h1-9H2,(H4,11,12,13);2*(H2,1,2,3,4)

InChI Key

SBENMBSICFIYDM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CCN=C(N)N.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.